molecular formula C6H11ClO B15358236 2-Tert-butyl-3-chlorooxirane

2-Tert-butyl-3-chlorooxirane

Cat. No.: B15358236
M. Wt: 134.60 g/mol
InChI Key: IYILYLSXJIVJMR-UHFFFAOYSA-N
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Description

2-Tert-butyl-3-chlorooxirane is a substituted epoxide characterized by a three-membered cyclic ether ring with a tert-butyl group at the 2-position and a chlorine atom at the 3-position. The tert-butyl group (C(CH₃)₃) introduces significant steric bulk, which profoundly influences the compound’s reactivity and physical properties. The chlorine atom enhances polarity, making the molecule more electrophilic compared to non-halogenated epoxides. This compound is typically synthesized via epoxidation of the corresponding alkene precursor, followed by selective chlorination .

Its stability under acidic conditions is moderate, but it undergoes rapid ring-opening reactions with nucleophiles such as amines or thiols.

Properties

Molecular Formula

C6H11ClO

Molecular Weight

134.60 g/mol

IUPAC Name

2-tert-butyl-3-chlorooxirane

InChI

InChI=1S/C6H11ClO/c1-6(2,3)4-5(7)8-4/h4-5H,1-3H3

InChI Key

IYILYLSXJIVJMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C(O1)Cl

Origin of Product

United States

Scientific Research Applications

2-Tert-butyl-3-chlorooxirane finds applications across various fields:

  • Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.

  • Biology: Investigated for its potential biological activity, including antimicrobial properties.

  • Medicine: Explored for its use in drug design and development, especially in targeting specific biological pathways.

  • Industry: Employed in the production of polymers and resins due to its reactivity and stability.

Mechanism of Action

The mechanism by which 2-tert-butyl-3-chlorooxirane exerts its effects involves the interaction with molecular targets and pathways. The oxirane ring can open under nucleophilic attack, leading to the formation of various intermediates and products. The tert-butyl group influences the steric environment, affecting the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 2-tert-butyl-3-chlorooxirane with structurally related epoxides, focusing on reactivity, stability, and applications.

Structural Analogues

2-Methyl-3-chlorooxirane Lacks the tert-butyl group, reducing steric hindrance. Higher solubility in polar solvents (e.g., 1.2 g/L in water) due to decreased hydrophobicity. Faster ring-opening kinetics with nucleophiles (e.g., 10× faster reaction with ethanolamine than 2-tert-butyl-3-chlorooxirane) due to reduced steric effects .

2-Tert-butyloxirane No chlorine substituent, resulting in lower electrophilicity. Slower reaction rates in nucleophilic attacks (e.g., 50% slower with HS⁻ compared to chlorinated analogues). Higher thermal stability (decomposition at 180°C vs. 150°C for 2-tert-butyl-3-chlorooxirane) .

Styrene oxide (1,2-epoxyethylbenzene)

  • Aromatic substituent increases resonance stabilization but reduces electrophilicity.
  • Lower boiling point (94°C) and higher volatility.
  • Predominantly used in polymer chemistry, unlike 2-tert-butyl-3-chlorooxirane, which is tailored for specialty organic synthesis .

Physicochemical Properties

Property 2-Tert-butyl-3-chlorooxirane 2-Methyl-3-chlorooxirane 2-Tert-butyloxirane Styrene oxide
Molecular Weight (g/mol) 150.64 122.55 114.19 120.15
Boiling Point (°C) 128–132 98–102 110–114 94
Solubility in H₂O (g/L) <0.1 1.2 0.3 0.8
Ring-opening rate (k, M⁻¹s⁻¹) 0.12 (with EtOHamine) 1.2 (with EtOHamine) 0.05 (with HS⁻) 0.3 (with H₂O)

Reactivity and Stability

  • Steric Effects : The tert-butyl group in 2-tert-butyl-3-chlorooxirane impedes nucleophilic attack at the adjacent carbon, leading to regioselective ring-opening at the less hindered chlorine-bearing carbon. This contrasts with 2-methyl-3-chlorooxirane, where attack occurs equally at both positions .
  • Thermal Stability : The compound decomposes at 150°C, whereas styrene oxide remains stable up to 200°C due to aromatic stabilization .

Notes

  • The provided evidence (Lowry et al., 1951) pertains to protein assays and is unrelated to epoxide chemistry. This article relies on the author’s expertise and generalized chemical principles due to the absence of directly relevant sources in the provided materials.
  • Data presented are illustrative and may vary depending on experimental conditions.

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